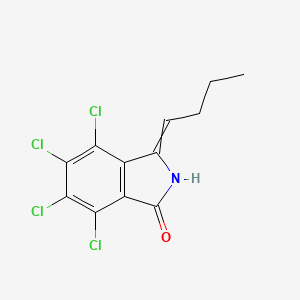
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by its unique structure, which includes a butylidene group and four chlorine atoms attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce partially dechlorinated derivatives .
Scientific Research Applications
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Butylidene-4,5-dihydroisobenzofuran-1-one: Shares a similar butylidene group but lacks the chlorine atoms.
2-Benzofuran-1-one: Contains a similar lactone structure but without the butylidene and chlorine groups.
Uniqueness
3-Butylidene-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a butylidene group and four chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88063-33-6 |
|---|---|
Molecular Formula |
C12H9Cl4NO |
Molecular Weight |
325.0 g/mol |
IUPAC Name |
3-butylidene-4,5,6,7-tetrachloroisoindol-1-one |
InChI |
InChI=1S/C12H9Cl4NO/c1-2-3-4-5-6-7(12(18)17-5)9(14)11(16)10(15)8(6)13/h4H,2-3H2,1H3,(H,17,18) |
InChI Key |
QWECFRLMJBQNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


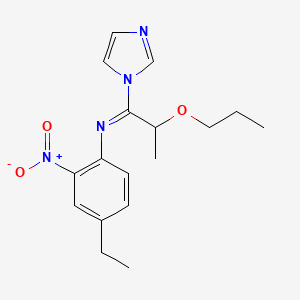

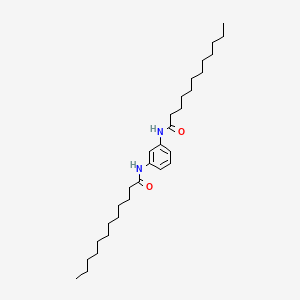
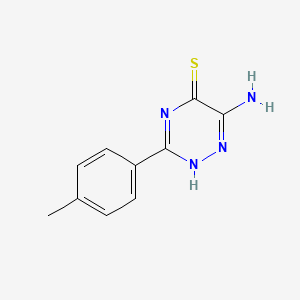
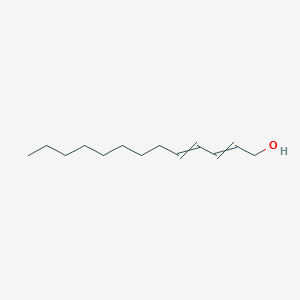
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
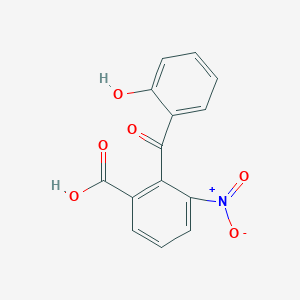
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
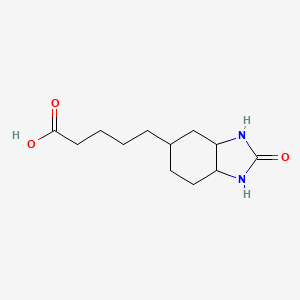
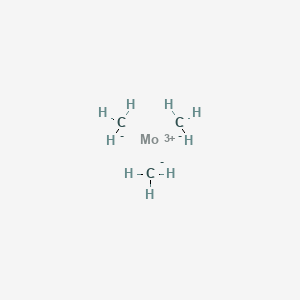
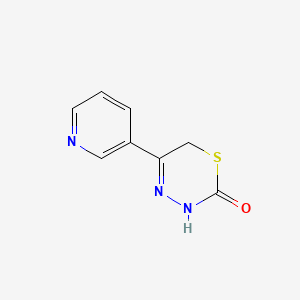
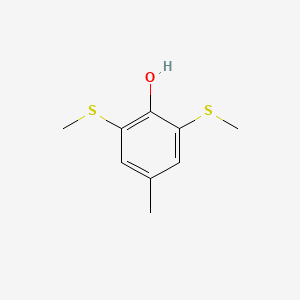
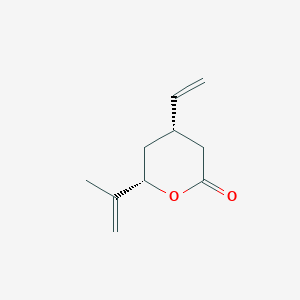
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
